molecular formula C9H15N3OS B14336407 1-[2-(Morpholin-4-yl)ethyl]-1,3-dihydro-2H-imidazole-2-thione CAS No. 98659-84-8

1-[2-(Morpholin-4-yl)ethyl]-1,3-dihydro-2H-imidazole-2-thione

Cat. No.: B14336407
CAS No.: 98659-84-8
M. Wt: 213.30 g/mol
InChI Key: DHOHUHASZYRZNB-UHFFFAOYSA-N
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Description

1-[2-(Morpholin-4-yl)ethyl]-1,3-dihydro-2H-imidazole-2-thione is a heterocyclic compound that features both morpholine and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Morpholin-4-yl)ethyl]-1,3-dihydro-2H-imidazole-2-thione typically involves the reaction of morpholine with an appropriate imidazole derivative under controlled conditions. One common method involves the use of a water bath maintained at 60°C, where morpholine is added with constant stirring. The mixture is then poured into crushed ice and kept overnight at room temperature to precipitate the product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Morpholin-4-yl)ethyl]-1,3-dihydro-2H-imidazole-2-thione undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

1-[2-(Morpholin-4-yl)ethyl]-1,3-dihydro-2H-imidazole-2-thione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(Morpholin-4-yl)ethyl]-1,3-dihydro-2H-imidazole-2-thione involves its interaction with specific molecular targets and pathways. For instance, it may act as an irreversible tyrosine-kinase inhibitor, affecting pathways related to cell signaling and growth . This inhibition can lead to the modulation of various cellular processes, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(Morpholin-4-yl)ethyl]-1,3-dihydro-2H-imidazole-2-thione is unique due to its combination of morpholine and imidazole rings, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to its simpler analogs.

Properties

CAS No.

98659-84-8

Molecular Formula

C9H15N3OS

Molecular Weight

213.30 g/mol

IUPAC Name

3-(2-morpholin-4-ylethyl)-1H-imidazole-2-thione

InChI

InChI=1S/C9H15N3OS/c14-9-10-1-2-12(9)4-3-11-5-7-13-8-6-11/h1-2H,3-8H2,(H,10,14)

InChI Key

DHOHUHASZYRZNB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCN2C=CNC2=S

Origin of Product

United States

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